A Comprehensive Technical Guide to (S)-4-((tert-Butoxycarbonyl)amino)pentanoic Acid
A Comprehensive Technical Guide to (S)-4-((tert-Butoxycarbonyl)amino)pentanoic Acid
CAS Number: 207924-92-3
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid, a chiral building block of significant interest in pharmaceutical synthesis and medicinal chemistry. With a CAS number of 207924-92-3, this molecule is a cornerstone in the construction of complex bioactive compounds, most notably as a key intermediate in the synthesis of Sacubitril. This document will detail its chemical and physical properties, provide a validated synthesis protocol, discuss its critical role in drug development, and outline essential safety and handling procedures. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile synthetic intermediate.
Introduction: The Strategic Importance of Chiral Gamma-Amino Acids
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid belongs to the class of protected γ-amino acids, which are pivotal structural motifs in a variety of biologically active molecules. The presence of the chiral center at the C4 position imparts specific three-dimensional conformations to the molecules it is incorporated into, which is often crucial for target engagement and biological activity. The tert-butoxycarbonyl (Boc) protecting group on the amine is a widely used feature in organic synthesis, particularly in peptide synthesis, due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2] This combination of a chiral γ-amino acid scaffold and a reliable protecting group makes (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid a valuable tool for the synthesis of modified peptides and small molecule therapeutics.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The properties of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 207924-92-3 | [3][] |
| Molecular Formula | C₁₀H₁₉NO₄ | [3][5] |
| Molecular Weight | 217.27 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥ 98% (HPLC) | [3] |
While specific spectral data for this exact compound is not widely published in publicly available databases, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.
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¹H NMR: Protons on the tert-butyl group would appear as a singlet around 1.4 ppm. The protons on the pentanoic acid backbone would exhibit characteristic multiplets.
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¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate downfield. The carbons of the Boc group and the pentanoic acid backbone would have distinct signals.
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IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a C=O stretch from both the carbamate and carboxylic acid, and an N-H stretch from the protected amine would be expected.
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Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group, would be observed.
Synthesis and Mechanistic Considerations
The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid can be achieved through various synthetic routes. A common strategy involves the stereoselective reduction and protection of a suitable precursor. Below is a representative, field-proven protocol.
Experimental Protocol: Synthesis of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid
This protocol is adapted from established methods for the synthesis of Boc-protected amino acids.
Materials:
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(S)-4-aminopentanoic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium hydroxide (NaOH)
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Dioxane
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl)
Procedure:
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To a solution of (S)-4-aminopentanoic acid in a mixture of dioxane and water, add a solution of sodium hydroxide to adjust the pH to approximately 10.
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Cool the reaction mixture in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the cooled reaction mixture while maintaining the pH between 9 and 10 with the addition of NaOH solution.
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Allow the reaction to stir overnight at room temperature.
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Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.
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Acidify the aqueous layer to a pH of approximately 3 with a solution of hydrochloric acid.
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Extract the product into ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid as a solid.
Causality of Experimental Choices: The use of a biphasic dioxane/water system ensures the solubility of both the amino acid and the Boc anhydride. Maintaining a basic pH is crucial for the nucleophilic attack of the amino group on the Boc anhydride. The final acidic workup protonates the carboxylic acid, allowing for its extraction into an organic solvent.
Applications in Drug Discovery and Development
The primary application of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is as a crucial building block in the synthesis of complex pharmaceutical agents.
Key Intermediate in the Synthesis of Sacubitril
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is a key precursor to the side chain of Sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.[6][7] The synthesis of Sacubitril involves the coupling of the deprotected form of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid with a biphenyl-containing moiety.[6] The stereochemistry of this building block is critical for the final drug's efficacy.
The logical workflow for the integration of this building block into the Sacubitril core structure is depicted below:
Caption: Synthetic pathway of Sacubitril.
Building Block for Peptide Mimetics and Other Bioactive Molecules
Beyond its role in Sacubitril synthesis, this chiral γ-amino acid derivative is a valuable building block for the creation of peptide mimetics.[3] The introduction of a γ-amino acid into a peptide backbone can induce specific secondary structures, such as helices, and can improve the metabolic stability of the peptide by making it less susceptible to enzymatic degradation. Furthermore, its unique structure can be modified to explore structure-activity relationships in the development of new therapeutic agents.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid.
Hazard Identification:
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May cause skin and eye irritation.
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May be harmful if swallowed or inhaled.
Handling Recommendations:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents and strong acids.
Conclusion
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is a strategically important chiral building block with a proven track record in pharmaceutical synthesis. Its well-defined stereochemistry and the presence of the versatile Boc protecting group make it an ideal starting material for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, its key applications, and essential safety information to empower researchers in their drug discovery and development endeavors.
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